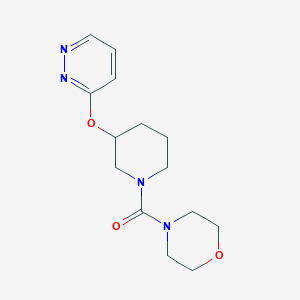

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a compound with the molecular formula C14H20N4O3 and a molecular weight of 292.339 g/mol . This compound has garnered attention due to its potential therapeutic applications, particularly as a novel autophagy inducer.

Vorbereitungsmethoden

The synthesis of Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves several steps. One common synthetic route includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a thiopyrano compound. This intermediate is then reacted with morpholine to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur, where the morpholino group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its role in inducing autophagy, a process crucial for cellular homeostasis.

Medicine: Potential therapeutic applications include its use as an anticancer agent due to its ability to induce autophagy.

Industry: It may be used in the development of new pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism by which Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone exerts its effects involves the induction of autophagy. This process is regulated by various molecular targets and pathways, including the inhibition of mTOR (mechanistic target of rapamycin) and activation of AMPK (AMP-activated protein kinase) pathways.

Vergleich Mit ähnlichen Verbindungen

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can be compared with other similar compounds such as:

Morpholino Anti-sense oligos: These are used in gene knockdown studies and have a different mechanism of action compared to the compound .

Pyridazinone derivatives: These compounds also exhibit diverse pharmacological activities, including antihypertensive and anti-inflammatory effects.

The uniqueness of this compound lies in its specific structure and its potential as a novel autophagy inducer, which sets it apart from other similar compounds.

Biologische Aktivität

Morpholino(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, a compound with the molecular formula C14H20N4O3 and a molecular weight of 292.339 g/mol, has emerged as a significant focus in pharmaceutical research due to its potential biological activities, particularly in inducing autophagy and as a candidate for anticancer therapy. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

The primary mechanism through which this compound exerts its biological effects is the induction of autophagy , a cellular process critical for maintaining homeostasis by degrading and recycling cellular components. This compound appears to modulate key signaling pathways:

- Inhibition of mTOR : The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. Inhibition of mTOR leads to autophagy induction.

- Activation of AMPK : The AMP-activated protein kinase (AMPK) pathway is also involved in energy homeostasis and promotes autophagy in response to cellular stress.

These pathways highlight the compound's potential therapeutic roles in conditions where autophagy is disrupted, such as cancer and neurodegenerative diseases .

2.1 Anticancer Properties

Research indicates that this compound may serve as an anticancer agent due to its ability to induce autophagy. The compound has shown promise in various cancer cell lines, including:

- MCF-7 Breast Cancer Cells : Studies have demonstrated significant apoptotic effects when treated with this compound, leading to increased cell death rates .

2.2 Autophagy Induction

The compound has been identified as a novel autophagy inducer, which could be pivotal for developing therapies targeting cancer and other diseases characterized by dysfunctional autophagic processes. Its role in enhancing cellular clearance mechanisms makes it a candidate for further investigation .

3. Comparative Analysis with Similar Compounds

This compound can be compared with other heterocyclic compounds known for their biological activities:

| Compound Name | Activity | Mechanism |

|---|---|---|

| Morpholino Anti-sense Oligos | Gene knockdown | Nucleic acid targeting |

| Pyridazinone Derivatives | Anti-inflammatory | COX inhibition |

While similar compounds exhibit diverse pharmacological activities, this compound stands out due to its specific structure and unique mechanism as an autophagy inducer .

4. Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A study published in ACS Omega reported that derivatives similar to this compound activated apoptotic pathways in cancer cell lines, suggesting potential applications in cancer therapeutics .

- Another investigation highlighted the compound's effectiveness in inducing autophagy, emphasizing its role in cellular homeostasis and potential implications for drug development targeting various diseases .

5. Conclusion

This compound represents a promising avenue for research due to its biological activity centered on autophagy induction and potential anticancer properties. As further studies elucidate its mechanisms and therapeutic applications, this compound may play a crucial role in developing novel treatments for various diseases where autophagic processes are disrupted.

Eigenschaften

IUPAC Name |

morpholin-4-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c19-14(17-7-9-20-10-8-17)18-6-2-3-12(11-18)21-13-4-1-5-15-16-13/h1,4-5,12H,2-3,6-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAXWFLGSLAMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)N2CCOCC2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.